2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PSEB and is known for its anti-inflammatory and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
PSEB has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). PSEB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, PSEB has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
PSEB exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumorigenesis. PSEB also activates the caspase pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PSEB has been shown to reduce inflammation and tumor growth in various animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease. PSEB has been shown to have low toxicity and does not cause significant adverse effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PSEB is its anti-inflammatory and anti-tumor properties, which make it a promising candidate for drug development. However, one limitation is the lack of human clinical trials, which limits our understanding of its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for PSEB research. One direction is to conduct human clinical trials to determine its safety and efficacy in treating inflammatory diseases and cancer. Another direction is to investigate its potential use in treating neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of PSEB and to identify potential drug targets.
Synthesemethoden
The synthesis of PSEB involves the reaction between 2-phenylethylamine and 4-sulfamoylphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure PSEB.
Eigenschaften
Produktname |
2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
---|---|
Molekularformel |
C18H22N2O3S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-2-17(15-6-4-3-5-7-15)18(21)20-13-12-14-8-10-16(11-9-14)24(19,22)23/h3-11,17H,2,12-13H2,1H3,(H,20,21)(H2,19,22,23) |
InChI-Schlüssel |
ZUTZLPYXEWJGBB-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Löslichkeit |
52 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.